molecular formula C16H17FN4O2 B5872545 2-(2-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

2-(2-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5872545
M. Wt: 316.33 g/mol
InChI Key: OXXFJNXOOGZYBI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is a complex organic compound that features a fluorophenoxy group, a pyrimidinyl group, and a piperazino group

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzyme acetyl-coenzyme a carboxylase (accase) . ACCase plays a crucial role in fatty acid biosynthesis, and its inhibition can lead to significant physiological changes in organisms.

Mode of Action

The mode of action of 2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine involves the inhibition of ACCase . By binding to the active site of the enzyme, the compound prevents the normal functioning of ACCase, thereby disrupting the synthesis of fatty acids. This disruption can lead to a variety of downstream effects, depending on the specific biological context.

Biochemical Pathways

The inhibition of ACCase by 2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine affects the fatty acid biosynthesis pathway . Fatty acids are essential components of cell membranes and are also involved in energy storage and signaling. Therefore, the inhibition of their synthesis can have wide-ranging effects on cellular function and metabolism.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known without specific experimental data .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, materials science, or other fields, depending on its properties and activity. Future research could involve exploring its synthesis, reactivity, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyrimidinyl intermediates. One common method involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This approach allows for the efficient introduction of fluorine-containing groups into N-heterocycles with good yields and excellent regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of scalable processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.

Major Products

The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c17-13-4-1-2-5-14(13)23-12-15(22)20-8-10-21(11-9-20)16-18-6-3-7-19-16/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFJNXOOGZYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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